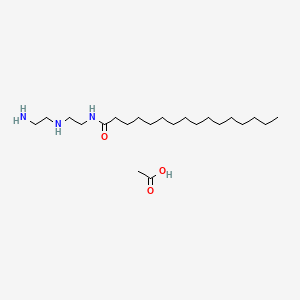
N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 302-574-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981. The compound’s unique identifier, EINECS 302-574-0, helps in tracking and regulating its use in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 302-574-0 typically involves [specific chemical reactions and conditions]. These reactions may include [details about the reagents, catalysts, temperatures, and pressures used in the synthesis].
Industrial Production Methods: In an industrial setting, the production of EINECS 302-574-0 is scaled up using [specific industrial processes]. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 302-574-0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as [specific reagents] under conditions like [specific temperatures, pressures, and solvents].
Major Products Formed: The major products formed from these reactions include [specific products]. These products are often used in further chemical processes or as intermediates in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
EINECS 302-574-0 has a wide range of applications in scientific research. In chemistry, it is used as a [specific application]. In biology, it plays a role in [specific biological processes]. In medicine, it is utilized for [specific medical applications]. Additionally, the compound is employed in various industrial processes, including [specific industrial applications].
Wirkmechanismus
The mechanism by which EINECS 302-574-0 exerts its effects involves [specific molecular targets and pathways]. These targets may include [specific enzymes, receptors, or other biomolecules]. The compound interacts with these targets through [specific interactions], leading to [specific biological or chemical effects].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to EINECS 302-574-0 include [list of similar compounds]. These compounds share [specific structural or functional similarities].
Uniqueness: EINECS 302-574-0 is unique due to its [specific unique properties]. These properties make it particularly useful in [specific applications], distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
94113-41-4 |
|---|---|
Molekularformel |
C20H43N3O.C2H4O2 C22H47N3O3 |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
acetic acid;N-[2-(2-aminoethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C20H43N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-22-17-16-21;1-2(3)4/h22H,2-19,21H2,1H3,(H,23,24);1H3,(H,3,4) |
InChI-Schlüssel |
TXAGXHVJHVCANS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


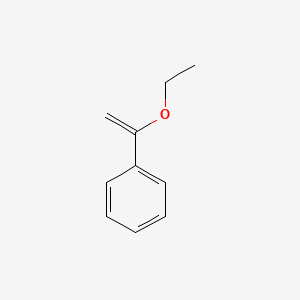
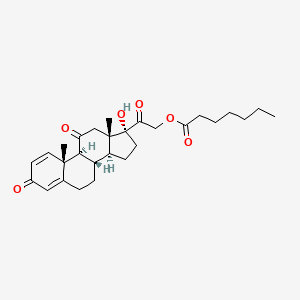
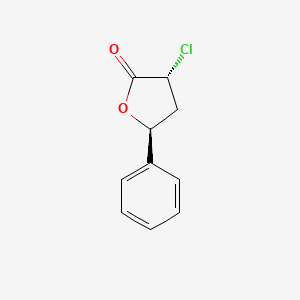
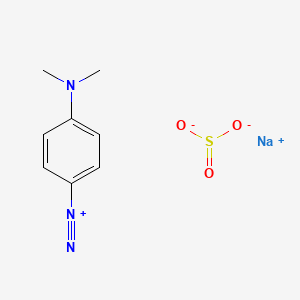
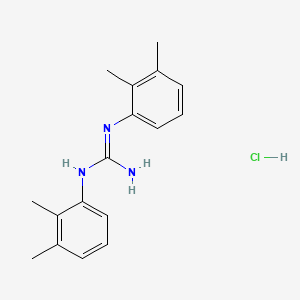

![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)
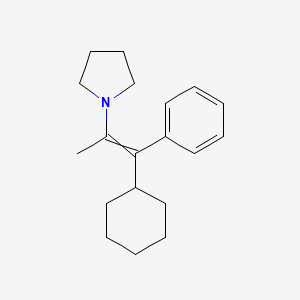

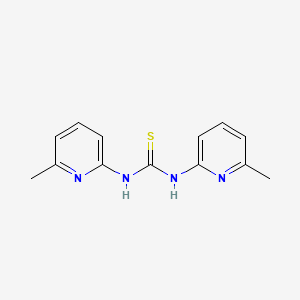
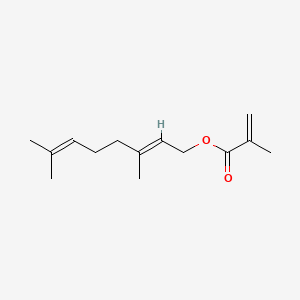
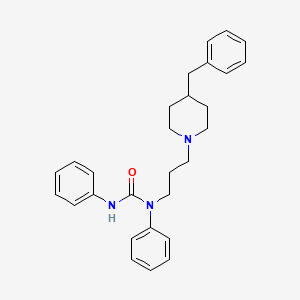

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)
